The synthesis of TAS-120 involves several key steps aimed at creating a compound with high specificity and potency against FGFRs. The synthetic route is detailed in International Patent Application WO 2013/108809, where futibatinib is described as an example compound. The synthesis begins with the construction of a pyrazolopyrimidine core, followed by the introduction of an acrylamide moiety that enables covalent binding to the target kinase.
Technical details include:
The molecular structure of TAS-120 can be represented as follows:
TAS-120 primarily functions through covalent modification of FGFRs, leading to inhibition of their kinase activity. The mechanism involves:
Technical details include assays that measure the inhibition of FGFR-mediated phosphorylation using recombinant proteins and cellular assays to assess cell viability post-treatment with TAS-120 .
The mechanism of action for TAS-120 centers on its ability to irreversibly bind to FGFRs, effectively blocking their activity. Upon binding:
Data from pharmacodynamic studies show that TAS-120 significantly reduces phosphorylated FGFR levels in treated tumor samples, correlating with reduced tumor cell viability .
Relevant data indicate that modifications to enhance pharmacokinetic profiles are crucial for optimizing therapeutic outcomes.
TAS-120 is primarily investigated for its use in treating cancers associated with FGFR aberrations. Clinical trials have focused on:
The compound's unique mechanism as a covalent inhibitor positions it as a critical player in targeted cancer therapies, especially for patients resistant to conventional treatments .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: